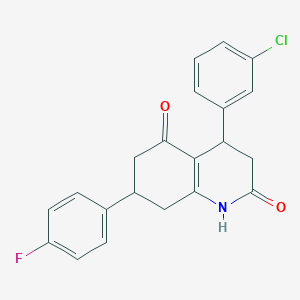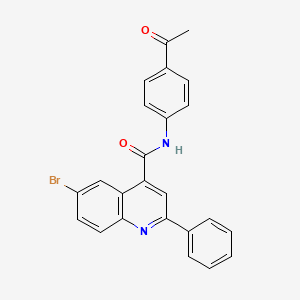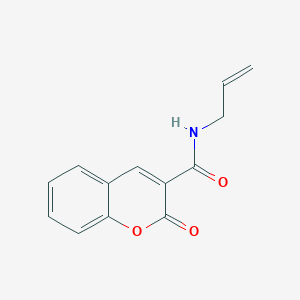![molecular formula C16H23N3O2S B4841726 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4841726.png)
1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
1-Ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide, also known as EPPS, is a chemical compound that has been widely used in scientific research due to its unique properties. EPPS is a sulfonamide compound that has a pyrazole ring structure. It has a molecular formula of C18H24N4O2S and a molecular weight of 368.48 g/mol. This compound has a variety of applications in biochemical and physiological research, including its use as a buffer and as a modulator of ion channels.
Mécanisme D'action
The mechanism of action of 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide as a modulator of ion channels is not fully understood. However, it has been suggested that 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide may bind to a specific site on the NMDA receptor, enhancing its activity. 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide may also affect other ion channels, such as voltage-gated calcium channels.
Biochemical and Physiological Effects:
1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects. As a buffer, 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide can help maintain a stable pH in biological and biochemical experiments. As a modulator of ion channels, 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide can enhance the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide as a buffer is its effectiveness in the pH range of 6.5-9.5. 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide is also relatively stable and does not undergo significant degradation under normal laboratory conditions. One limitation of using 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide is its relatively high cost compared to other commonly used buffers.
Orientations Futures
There are several future directions for research involving 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide. One potential application is in the development of new drugs that target ion channels, specifically the NMDA receptor. 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide may serve as a lead compound for the development of new drugs that enhance the activity of the NMDA receptor. Another potential application is in the development of new buffers with improved properties, such as increased stability and effectiveness over a wider pH range.
Applications De Recherche Scientifique
1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide has been used in a variety of scientific research applications. One of the main applications of 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide is as a buffer in biological and biochemical experiments. 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide has been shown to have a pKa value of 8.0, making it an effective buffer in the pH range of 6.5-9.5. 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide has also been used as a modulator of ion channels, specifically the N-methyl-D-aspartate (NMDA) receptor. 1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide has been shown to enhance the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Propriétés
IUPAC Name |
1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-5-15(14-9-7-12(3)8-10-14)18-22(20,21)16-11-17-19(6-2)13(16)4/h7-11,15,18H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTOMCRWUGWFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(N(N=C2)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{4-[2-(benzyloxy)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4841645.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B4841652.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4841659.png)

![methyl 2-{[(2-{[(3,4-dichlorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4841669.png)
![N-(2-furylmethyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4841679.png)
![1-[(5-nitro-2-furyl)methyl]azepane](/img/structure/B4841680.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4841681.png)


![9-ethyl-8-methyl-2-(2-phenylcyclopropyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4841745.png)
![4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide](/img/structure/B4841760.png)
![3-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B4841764.png)
